molecular formula C7H13NO2 B13572699 Methyl 4-aminohex-5-enoate CAS No. 60643-89-2

Methyl 4-aminohex-5-enoate

Cat. No.: B13572699
CAS No.: 60643-89-2
M. Wt: 143.18 g/mol
InChI Key: NPQNXYDSZMNPMC-UHFFFAOYSA-N
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Description

Methyl 4-aminohex-5-enoate is an organic compound with the molecular formula C7H13NO2 It is a derivative of hexenoic acid, featuring an amino group at the fourth position and a methyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminohex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.

Another method involves the use of triisopropyl chlorosilane and triethylamine to protect the amino group, followed by esterification with methanol. This method ensures the selective formation of the methyl ester without affecting the amino group .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminohex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions involving the amino group.

Major Products Formed

Scientific Research Applications

Methyl 4-aminohex-5-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-aminohex-5-enoate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as gamma-aminobutyric acid aminotransferase, leading to increased levels of gamma-aminobutyric acid in the brain. This mechanism is particularly relevant in the context of antiepileptic drug development .

Comparison with Similar Compounds

Similar Compounds

    4-aminohex-5-ynoate: This compound is structurally similar but features a triple bond instead of a double bond.

    4-aminohexanoic acid: This compound lacks the double bond present in methyl 4-aminohex-5-enoate.

Uniqueness

This compound is unique due to its combination of an amino group and a double bond, which allows for diverse chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

methyl 4-aminohex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-6(8)4-5-7(9)10-2/h3,6H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQNXYDSZMNPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536036
Record name Methyl 4-aminohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60643-89-2
Record name Methyl 4-aminohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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